BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one

Anticancer Scaffold comparison Cytotoxicity

6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one (CAS 114417-41-3) is a heterocyclic organic compound belonging to the dihydroquinolinone class, specifically a 2,3-dihydroquinolin-4(1H)-one core bearing methoxy substituents at the 6- and 7-positions. This scaffold sits at the intersection of quinolin-4-one and tetrahydroquinoline chemistry, offering a partially saturated ring system with a ketone functional group that is amenable to diverse synthetic derivatization.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 114417-41-3
Cat. No. B11897015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one
CAS114417-41-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)CCN2)OC
InChIInChI=1S/C11H13NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h5-6,12H,3-4H2,1-2H3
InChIKeyZMFKSCHJBWBZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one: A Dihydroquinolinone Scaffold for Synthetic and Medicinal Chemistry Applications


6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one (CAS 114417-41-3) is a heterocyclic organic compound belonging to the dihydroquinolinone class, specifically a 2,3-dihydroquinolin-4(1H)-one core bearing methoxy substituents at the 6- and 7-positions [1]. This scaffold sits at the intersection of quinolin-4-one and tetrahydroquinoline chemistry, offering a partially saturated ring system with a ketone functional group that is amenable to diverse synthetic derivatization [2]. The compound is primarily recognized as a versatile synthetic intermediate, serving as a building block for more complex quinoline-based molecules in medicinal chemistry programs [1]. Its core scaffold has been explored in multiple therapeutic contexts, including tubulin polymerization inhibition, kinase inhibition, and cholinesterase modulation, though the specific 6,7-dimethoxy substitution pattern confers distinct reactivity and biological properties compared to closely related analogs [3][4].

Why 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one Cannot Be Simply Replaced by Other Dihydroquinolinone Analogs


Generic substitution within the dihydroquinolinone class is not scientifically valid due to well-documented differences in both synthetic reactivity and biological profile that are directly governed by substitution pattern and oxidation state. Halogen-substituted dihydroquinolinones at the 6-position undergo Mannich reactions to yield 1-(2-arenoylethyl) derivatives, whereas 8-substituted analogs remain unreactive under identical conditions, demonstrating that the position of ring substitution dictates chemical derivatization pathways [1]. Critically, the oxidized quinolin-4-one scaffold exhibits greater cytotoxicity than the reduced 2,3-dihydroquinolin-4-one scaffold when evaluated against a panel of cancer cell lines, meaning that even a seemingly minor difference in ring saturation profoundly alters biological potency [2]. For the target compound specifically, the 6,7-dimethoxy pattern places it as a direct structural analog of the key synthetic intermediate 5,6,7-trimethoxy-2,3-dihydroquinolin-4(1H)-one used in tubulin inhibitor synthesis [3], where the absence of the 5-methoxy group (compared to the trimethoxy variant) alters both electronic properties and downstream structure-activity relationships. Substituting this compound with an arbitrary dihydroquinolinone or quinolinone analog risks synthetic failure and unpredictable biological outcomes.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one Versus Structural Analogs


Scaffold Oxidation State Drives Cytotoxicity: Quinolin-4-one vs. 2,3-Dihydroquinolin-4-one Direct Comparison

In a direct head-to-head comparison of matched 3-aryl-5,7-dimethoxy substituted pairs, the fully aromatic quinolin-4-one scaffold was significantly more cytotoxic than the reduced 2,3-dihydroquinolin-4-one scaffold across multiple cancer cell lines. The target compound belongs to the reduced dihydroquinolinone class, and this scaffold-level differentiation directly impacts biological potency. The most active monohydroxy compound from the quinolin-4-one series (15f) achieved 85.9–99% reduction in cell viability [1]. This demonstrates that the target compound's reduced scaffold is not interchangeable with the oxidized quinolin-4-one form, as the oxidation state is a critical determinant of anticancer activity.

Anticancer Scaffold comparison Cytotoxicity

Substitution Position Controls Synthetic Reactivity: 6-Substituted vs. 8-Substituted Dihydroquinolinones

The synthetic utility of dihydroquinolinones is critically dependent on the position of ring substitution. In a systematic study, 6-substituted 2,3-dihydroquinolin-4(1H)-ones reacted with Mannich bases to yield 1-(2-arenoylethyl) derivatives, whereas 8-substituted compounds were unchanged under identical reaction conditions [1]. The target compound, with its 6,7-dimethoxy substitution pattern (including a substituent at the reactive 6-position), is therefore predicted to participate in this Mannich derivatization pathway, distinguishing it from 8-substituted or unsubstituted analogs that cannot undergo this transformation.

Synthetic chemistry Regioselectivity Mannich reaction

Distinct Synthetic Intermediate Identity: 6,7-Dimethoxy vs. 5,6,7-Trimethoxy Dihydroquinolinone in Tubulin Inhibitor Synthesis

In the synthesis of a series of dihydroquinolin-4(1H)-one tubulin polymerization inhibitors, the key intermediate employed was 5,6,7-trimethoxy-2,3-dihydroquinolin-4(1H)-one (compound 4), which was further derivatized to yield potent compounds such as 6t (tubulin polymerization IC50 = 3.06 μM; antiproliferative IC50 = 0.003–0.024 μM across four cancer cell lines) [1]. The target compound (6,7-dimethoxy) differs from this established intermediate by the absence of the 5-methoxy group. This single methoxy group difference alters the electronic character of the aromatic ring and eliminates a potential metabolic demethylation site, directly affecting both synthetic derivatization options and the pharmacological properties of downstream products.

Tubulin polymerization inhibitors Synthetic intermediate Methoxy substitution

Dihydroquinolinone Class Lacks Significant MAO Inhibition: Differentiating from Quinolinone-Derived CNS Agents

A focused library of 13 dihydroquinolinones (DQN1-13) and 19 quinolinones (QN1-19) was systematically evaluated for cholinesterase and monoamine oxidase inhibition. Contrary to expectations, none of the dihydroquinolinones (including analogs structurally related to the target compound) showed significant human recombinant MAO-A or MAO-B inhibition [1]. However, select compounds (DQN7, QN8, QN9) displayed promising acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE) inhibition, with QN8 achieving an hrAChE IC50 of 0.29 μM and Ki of 79 nM. The target compound, as a dihydroquinolinone, is therefore unsuitable for MAO-targeted applications but may serve as a starting scaffold for cholinesterase-directed programs.

MAO inhibition Cholinesterase inhibition Alzheimer's disease

Recommended Application Scenarios for 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one Based on Quantitative Differentiation Evidence


SAR Exploration at the 5-Position of Dihydroquinolinone Tubulin Inhibitors

The target compound provides a critical synthetic advantage over the established 5,6,7-trimethoxy intermediate for tubulin polymerization inhibitor programs. With the 5-position free (unlike the trimethoxy analog), researchers can systematically introduce diverse substituents (halogens, alkyl, aryl, amino groups) at this position to probe structure-activity relationships [1]. This is directly supported by the Tan et al. (2023) synthetic route, where the trimethoxy intermediate's fully substituted ring precludes 5-position modification. The target compound enables access to a broader chemical space for optimizing tubulin binding affinity and antiproliferative potency.

Cholinesterase-Focused CNS Drug Discovery with Absence of MAO Liability

The Bautista-Aguilera et al. (2020) study demonstrated that dihydroquinolinones lack MAO inhibitory activity but can exhibit cholinesterase inhibition (e.g., DQN7) [2]. The target compound, as a dihydroquinolinone scaffold, offers a starting point for designing acetylcholinesterase or butyrylcholinesterase inhibitors without the confounding MAO activity that complicates selectivity profiling. This clean selectivity profile reduces the risk of off-target MAO-related effects (e.g., tyramine interactions) in CNS drug candidates.

N1-Functionalization via Mannich Chemistry for Diversified Quinoline Library Synthesis

The 6,7-dimethoxy substitution pattern (with a substituent at the reactive 6-position) enables the compound to undergo Mannich base-mediated N1-derivatization to yield 1-(2-arenoylethyl) derivatives, a transformation that fails for 8-substituted analogs [3]. This regioselective reactivity makes the target compound the appropriate building block for synthesizing N1-functionalized dihydroquinolinone libraries, where 8-substituted or unsubstituted dihydroquinolinones would be unreactive under identical conditions.

Reduced Scaffold for Demethylation-Dependent Prodrug Strategies

The Rajput et al. (2014) study established that 5,7-dimethoxy-2,3-dihydroquinolin-4-ones can be chemoselectively demethylated to yield monohydroxy and dihydroxy derivatives [4]. The target compound's 6,7-dimethoxy pattern (note: 6,7 rather than 5,7) may undergo selective demethylation to generate 6-hydroxy-7-methoxy or 6,7-dihydroxy metabolites, potentially serving as a prodrug strategy where the hydroxy metabolites exhibit enhanced cytotoxicity compared to the methoxy parent, as demonstrated for the 5,7-dimethoxy series where the monohydroxy compound 15f achieved 85.9–99% cell viability reduction.

Quote Request

Request a Quote for 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.